1-(3-thienyl)-1H-pyrrole
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Overview
Description
1-(3-thienyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a thienyl group at the 1-position
Mechanism of Action
Pyrroles
are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one nitrogen atom . They are found in many natural products, such as heme, a component of hemoglobin, and are also used in the synthesis of pharmaceuticals .
Thiophenes
are sulfur-containing analogs of furan and have a five-membered ring with four carbon atoms and one sulfur atom . They are found in various natural products and pharmaceuticals and are also used in the synthesis of certain polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-thienyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-thienylamine with 1,4-diketones under acidic conditions can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, where a thienyl halide reacts with a pyrrole derivative in the presence of a palladium catalyst and a suitable base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-thienyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the thienyl ring, where reagents such as halogens or nitro groups can be introduced under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or nitrated thienyl-pyrrole compounds.
Scientific Research Applications
1-(3-thienyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Comparison with Similar Compounds
- 1-(2-thienyl)-1H-pyrrole
- 1-(4-thienyl)-1H-pyrrole
- 1-(3-furyl)-1H-pyrrole
Comparison: 1-(3-thienyl)-1H-pyrrole is unique due to the position of the thienyl group, which can influence its reactivity and properties
Properties
IUPAC Name |
1-thiophen-3-ylpyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-2-5-9(4-1)8-3-6-10-7-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBVOSFXOANTOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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